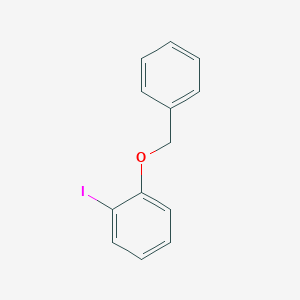
2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE is an organic compound with the molecular formula C10H10O2. It is a derivative of benzaldehyde, featuring a hydroxyl group at the second position and a 2-methylprop-2-en-1-yl group at the third position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with isobutylene in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the isobutylene group to the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: The major products include carboxylic acids or quinones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products can vary, including ethers, esters, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups play crucial roles in its reactivity. For example, the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the presence of the 2-methylprop-2-en-1-yl group can affect the compound’s lipophilicity, impacting its ability to penetrate cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-methylbenzaldehyde: This compound has a similar structure but lacks the 2-methylprop-2-en-1-yl group.
2-Hydroxy-4-methoxybenzaldehyde: Another similar compound with a methoxy group instead of the 2-methylprop-2-en-1-yl group.
Uniqueness
2-HYDROXY-3-(2-METHYL-2-PROPENYL)BENZALDEHYDE is unique due to the presence of the 2-methylprop-2-en-1-yl group, which imparts distinct chemical and physical properties
Eigenschaften
IUPAC Name |
2-hydroxy-3-(2-methylprop-2-enyl)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8(2)6-9-4-3-5-10(7-12)11(9)13/h3-5,7,13H,1,6H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLCLYQJUZHGFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=C(C(=CC=C1)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50570723 |
Source


|
| Record name | 2-Hydroxy-3-(2-methylprop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162971-77-9 |
Source


|
| Record name | 2-Hydroxy-3-(2-methylprop-2-en-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50570723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)









